N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-12(15-9-3-4-9)11-2-1-6-14-13(11)17-10-5-7-18-8-10/h1-2,6,9-10H,3-5,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMFCLZZYSLCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(N=CC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane.
Attachment of the thiolan-3-yloxy group: This step involves the reaction of the pyridine derivative with a thiolan-3-yloxy precursor under appropriate conditions.
Formation of the carboxamide group: The final step involves the conversion of the carboxylic acid derivative to the carboxamide using reagents such as ammonia or amines.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the thiolan-3-yloxy group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolan-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound may have potential therapeutic applications. Research may explore its efficacy as a drug candidate for treating various diseases, including its mechanism of action and pharmacokinetic properties.
Industry: In industrial applications, this compound may be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Substituent Analysis on the Pyridine Ring
The 2-(thiolan-3-yloxy) group distinguishes the target compound from analogs with alternative oxygen-linked substituents. Key comparisons include:
Notes:
- Positional isomerism : BK86512 () shares the thiolan-3-yloxy group but at position 6, which may alter steric interactions in target binding.
- Complexity : Q203 () incorporates a fused imidazo ring and a bulky benzyl-piperidine group, likely improving affinity for mycobacterial targets but reducing solubility.
N-Substituent Variations
The cyclopropyl group on the amide nitrogen is a critical feature. Comparisons with other N-substituents include:
Biological Activity
N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the areas of analgesia and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds featuring a pyridine core substituted with a cyclopropyl group and a thiolane moiety. The synthesis typically involves the reaction of pyridine derivatives with cyclopropyl and thiolane substituents, yielding compounds that can be screened for biological activity.
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
1. Analgesic Activity
Research has indicated that compounds within the pyridine-3-carboxamide series exhibit significant agonistic activity at the cannabinoid receptor type 2 (CB2). For instance, derivatives have shown efficacy in reducing inflammatory pain in vivo models, suggesting potential applications in pain management therapies .
2. Anticancer Properties
Studies have shown that similar compounds exhibit antiproliferative effects against various cancer cell lines. For example, pyridinethione and thienopyridine derivatives have been evaluated for their cytotoxicity against human liver (HepG-2) and colon (HCT-116) cancer cells, revealing selective activity with low toxicity to normal cells . Molecular docking studies suggest that these compounds may effectively bind to specific targets associated with cancer cell proliferation.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds, providing insights into structure-activity relationships (SAR) and mechanisms of action:
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:
- CB2 Receptor Modulation : The compound may modulate pain pathways through interaction with CB2 receptors, which are implicated in anti-inflammatory responses.
- Cell Cycle Interference : Similar compounds have shown the ability to disrupt cell cycle progression in cancer cells, leading to apoptosis.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling cyclopropylamine with a pyridine-3-carboxylic acid derivative. For example, general procedure E (activation of the carboxylic acid using HATU or similar coupling agents) followed by procedure F1 (amine coupling under basic conditions) can yield the target compound. Optimization may involve adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (room temperature vs. 50°C), and stoichiometry of reagents to improve yield. Intermediate purification via column chromatography (e.g., silica gel, hexane/EtOAc gradients) is critical to isolate the product .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals suitable for SCXRD can be grown via slow evaporation of a saturated solution in a solvent like dichloromethane/methanol. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement via SHELXL (for small molecules) or SIR97 (for automated solution of heavy atom positions) are recommended. Key parameters include resolution (<1.0 Å), R-factor convergence (<0.05), and validation using tools like PLATON to check for twinning or disorder .
Q. What spectroscopic techniques are most effective for characterizing the substituent effects of the thiolan-3-yloxy group in this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) can resolve steric and electronic interactions between the thiolan ring and pyridine core. For example, NOESY experiments can confirm spatial proximity of the cyclopropyl and thiolan moieties. Infrared (IR) spectroscopy identifies hydrogen bonding via O-H/N-H stretches, while mass spectrometry (HRMS-ESI) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can discrepancies between computational docking predictions and experimental binding affinities for this compound be resolved?
- Methodological Answer : If molecular docking (e.g., AutoDock Vina) predicts stronger binding (e.g., -10.1 kcal/mol) than experimental assays (e.g., SPR or ITC), validate force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water). Re-examine protonation states of ionizable groups (e.g., pyridine nitrogen) at physiological pH using tools like MarvinSketch. Perform molecular dynamics simulations (100 ns) to assess conformational stability of the ligand-receptor complex .
Q. What quantitative structure-activity relationship (QSAR) models are applicable to optimize the anti-infective activity of pyridine-3-carboxamide derivatives?
- Methodological Answer : 3D-QSAR using Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can map steric, electrostatic, and hydrophobic fields. For tuberculosis targets (e.g., DNA gyrase), prioritize descriptors like logP (optimal range: 2–4), polar surface area (<90 Ų), and hydrogen-bond acceptor/donor counts. Validate models with leave-one-out cross-validation (q² > 0.6) and external test sets .
Q. How can crystallographic data from SHELX refinements be reconciled with conflicting spectroscopic data (e.g., unexpected NOE correlations)?
- Methodological Answer : If SCXRD data (via SHELXL) suggests a planar pyridine ring, but NOESY shows non-planar distortion, consider dynamic effects in solution (e.g., ring puckering). Use variable-temperature NMR (-40°C to 60°C) to probe conformational flexibility. Alternatively, employ Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to compare energy barriers between crystallographic and solution-state conformers .
Q. What strategies mitigate racemization during the synthesis of chiral pyridine-carboxamide derivatives?
- Methodological Answer : To preserve stereochemistry at the cyclopropyl group, use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase). Low-temperature reactions (-20°C) and non-polar solvents (toluene) reduce racemization kinetics .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting bioactivity data between in vitro enzymatic assays and cell-based studies for this compound?
- Methodological Answer : Discrepancies may arise from off-target effects or membrane permeability issues. Perform parallel assays: (1) Validate target engagement via CETSA (Cellular Thermal Shift Assay), (2) Measure cellular uptake using LC-MS/MS, and (3) Assess efflux pump activity (e.g., P-glycoprotein inhibition with verapamil). Use cheminformatics tools (e.g., SwissADME) to predict bioavailability and efflux ratios .
Q. What statistical methods are recommended for analyzing dose-response data with high variability in pyridine-carboxamide cytotoxicity assays?
- Methodological Answer : Apply nonlinear regression (four-parameter logistic model) in GraphPad Prism to calculate IC₅₀ values. Use outlier tests (Grubbs’ test) to exclude anomalous data points. For high variability, increase biological replicates (n ≥ 6) and normalize data to internal controls (e.g., staurosporine for apoptosis). Report 95% confidence intervals for robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
